(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
®-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride , also known as LY-341495 , is an allosteric antagonist. It exhibits interesting properties and has been studied for its potential applications in various fields.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the amino group, fluorination, and stereochemistry control. Researchers have explored different synthetic routes to obtain high yields and purity.
Molecular Structure Analysis
The molecular formula of this compound is C11H13ClF3NO2 . It consists of a trifluoromethyl-substituted phenyl ring attached to a butanoic acid backbone. The stereochemistry is crucial, as it affects the compound’s biological activity.
Chemical Reactions Analysis
®-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride may undergo various chemical reactions, such as esterification, amidation, or nucleophilic substitution. These reactions can modify its properties or lead to derivatives with different activities.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 283.67 g/mol.
- Solubility : Investigate its solubility in different solvents.
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under various conditions (e.g., pH, temperature).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Follow safety guidelines when working with this compound.
- Environmental Impact : Consider its potential impact on the environment.
Future Directions
- Biological Activity : Investigate its effects on specific receptors or enzymes.
- Drug Development : Explore its potential as a therapeutic agent.
- Derivatives : Synthesize derivatives to optimize properties.
- Clinical Trials : If promising, move toward clinical trials.
properties
IUPAC Name |
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKTUCRFQNQGB-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647462 |
Source
|
Record name | (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride | |
CAS RN |
269396-76-1 |
Source
|
Record name | (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.